Propan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
Description
Propan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate is an ester derivative of 1,3,4-oxadiazole, a heterocyclic scaffold known for its diverse biological and material applications. The compound features a 5-methyl-substituted oxadiazole ring linked to an acetate moiety esterified with propan-2-ol.
Properties
Molecular Formula |
C8H12N2O3 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
propan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate |
InChI |
InChI=1S/C8H12N2O3/c1-5(2)12-8(11)4-7-10-9-6(3)13-7/h5H,4H2,1-3H3 |
InChI Key |
UJNBYJXJVAIRMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)CC(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like potassium carbonate. The reaction mixture is usually stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce oxadiazole rings to their corresponding amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could yield amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Propan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins involved in cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogues: Ester Variations
The ester group in 1,3,4-oxadiazole derivatives significantly influences their physicochemical and biological properties. Key analogues include:
Key Observations :
Physicochemical Properties
- Solubility: Propan-2-yl and ethyl esters are soluble in polar aprotic solvents (DMSO, DMF) and ethanol but poorly soluble in water .
- Melting Points : Methyl and ethyl derivatives typically have lower melting points (<100°C) compared to carboxylic acid derivatives (>300°C) due to weaker intermolecular forces .
Biological Activity
Propan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate (CAS No. 1823867-30-6) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurodegenerative disease treatment. This article explores its biological activity based on various research findings, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 184.19 g/mol. The compound features a propan-2-yl group linked to a 5-methyl-1,3,4-oxadiazole moiety, which is known for its diverse pharmacological properties.
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant biological activities through various mechanisms:
-
Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes and growth factors. For example, derivatives have demonstrated IC50 values in the low micromolar range against multiple cancer cell lines (e.g., prostate PC-3, colon HCT-116) .
Cell Line IC50 (µM) PC-3 (Prostate) 0.67 HCT-116 (Colon) 0.80 ACHN (Renal) 0.87 - Neuroprotective Effects : The compound is also being investigated for its potential in treating tauopathies such as Alzheimer's disease and progressive supranuclear palsy (PSP). The mechanisms involve modulation of tau protein aggregation and neuroinflammation .
Anticancer Studies
A recent study synthesized various oxadiazole derivatives and evaluated their anticancer properties using the National Cancer Institute's guidelines. Notably, several compounds showed promising results against leukemia and breast cancer cell lines:
- Compound Efficacy : Certain derivatives exhibited growth inhibition percentages exceeding 90% in MDA-MB-435 (melanoma) and T-47D (breast cancer) cell lines .
Neuroprotective Studies
In a patent detailing the use of oxadiazole compounds for treating neurodegenerative diseases, it was highlighted that these compounds could potentially slow down the progression of mild cognitive impairment to Alzheimer's disease by targeting tau-mediated pathways .
Pharmacokinetics and Toxicology
The pharmacokinetic profiles of oxadiazole derivatives suggest good bioavailability and metabolic stability. However, comprehensive toxicity studies are essential to determine safe dosage levels for clinical applications.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies proton environments (e.g., isopropyl methyl groups at δ 1.2–1.4 ppm, oxadiazole ring protons at δ 8.1–8.3 ppm) .
- ¹³C NMR : Confirms carbonyl (C=O) and oxadiazole carbons.
- Infrared Spectroscopy (IR) : Detects ester C=O stretches (~1740 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 227.08) .
- HPLC : Assesses purity (>95% for pharmacological studies) using C18 columns and acetonitrile/water gradients .
How can researchers assess the biological activity of this compound?
Basic Research Question
- In vitro assays :
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
- Enzyme inhibition : Spectrophotometric assays for COX-2 or acetylcholinesterase inhibition (IC₅₀ determination) .
- Cytotoxicity screening : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices .
How can contradictory bioactivity data between this compound and structural analogs be resolved?
Advanced Research Question
Discrepancies often arise from:
- Substituent effects : The 5-methyl group on the oxadiazole may reduce steric hindrance compared to bulkier analogs (e.g., 5-phenyl derivatives), altering target binding .
- Methodological approaches :
- Molecular docking : Compare binding modes with target proteins (e.g., COX-2) using AutoDock Vina .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methyl with halogens) to isolate contributing factors .
What strategies optimize the pharmacokinetic properties of this compound?
Advanced Research Question
- Solubility enhancement :
- Introduce polar groups (e.g., hydroxyl or amine) on the acetate moiety .
- Use prodrug approaches (e.g., converting the ester to a sodium salt).
- Metabolic stability :
- In vitro microsomal assays : Identify metabolic hotspots (e.g., ester hydrolysis) .
- Isotope labeling : Track metabolite formation via LC-MS .
How does this compound interact with biological targets at the molecular level?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to enzymes (e.g., dissociation constants KD).
- X-ray crystallography : Resolve co-crystal structures with targets (e.g., PDB deposition) to identify key interactions (e.g., hydrogen bonds with oxadiazole nitrogen) .
What experimental approaches validate the stability of this compound under physiological conditions?
Advanced Research Question
- pH stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition thresholds .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation products .
How can researchers design derivatives of this compound with enhanced activity?
Advanced Research Question
- SAR-guided modifications :
- Replace the 5-methyl group with electron-withdrawing groups (e.g., -Cl, -CF3) to enhance electrophilicity .
- Modify the ester moiety to amides for protease resistance .
- Computational modeling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
